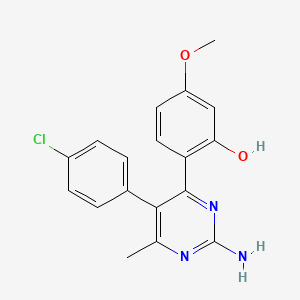
2-(2-Amino-5-(4-chlorophenyl)-6-methylpyrimidin-4-yl)-5-methoxyphenol
カタログ番号:
B2846691
CAS番号:
877793-38-9
分子量:
341.8
InChIキー:
HLVGEAXWIMPDJQ-UHFFFAOYSA-N
注意:
研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that contains several functional groups, including an amino group, a pyrimidine ring, a phenol group, and a methoxy group. These functional groups could potentially confer a variety of chemical properties to the compound .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a pyrimidine ring, a phenol group, and a methoxy group would contribute to its overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For instance, the amino group might participate in reactions with acids or electrophiles, while the phenol group might undergo reactions typical of aromatic compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of polar groups like the amino and phenol groups could affect its solubility .科学的研究の応用
Synthesis and Chemical Characterization
- Research has focused on synthesizing various pyrimidine derivatives due to their significant biological activities. For instance, novel methods for synthesizing dihydro-2H-chromeno[2,3-d]pyrimidine-2,4(3H)-diones, which are important heterocycles in pharmaceutical chemistry, have been developed, indicating the broad interest in synthesizing and characterizing pyrimidine-based compounds for potential pharmaceutical applications (Osyanin et al., 2014).
Biological Activities and Applications
- Pyrimidine derivatives have been synthesized and evaluated for their analgesic and anti-inflammatory potential, demonstrating the therapeutic relevance of such compounds. Some pyrimidine compounds emerged as more potent than standard drugs, highlighting the potential for discovering new medications based on pyrimidine structures (Chhabria et al., 2007).
- Antiviral activities of pyrimidine derivatives have also been investigated, with some compounds showing marked inhibition of retrovirus replication in cell culture. This suggests that pyrimidine-based compounds can be potent antiviral agents, contributing to the development of new antiretroviral therapies (Hocková et al., 2003).
Antimicrobial and Antifungal Properties
- Compounds derived from pyrimidines have shown antimicrobial activity against various bacterial and fungal strains, indicating their potential as antimicrobial agents. This includes the development of formazans from Mannich bases as antimicrobial agents, demonstrating the versatility of pyrimidine derivatives in combating microbial infections (Sah et al., 2014).
Environmental and Biochemical Studies
- Beyond pharmaceutical applications, studies have explored the environmental biodegradability and toxicity of phenolic compounds under methanogenic conditions, contributing to our understanding of environmental pollution and bioremediation strategies. This research provides insights into the fate of chlorophenols and related compounds in anoxic environments, relevant for environmental chemistry and pollution management (O'connor & Young, 1989).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-[2-amino-5-(4-chlorophenyl)-6-methylpyrimidin-4-yl]-5-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2/c1-10-16(11-3-5-12(19)6-4-11)17(22-18(20)21-10)14-8-7-13(24-2)9-15(14)23/h3-9,23H,1-2H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLVGEAXWIMPDJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N)C2=C(C=C(C=C2)OC)O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
Methyl 5-cyano-5-(2-cyanophenyl)-5-phenylpentanoate
Cat. No.: B2846609
CAS No.: 127999-70-6
2-phenyl-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl...
Cat. No.: B2846610
CAS No.: 897455-21-9
8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-methoxyethyl)-3-m...
Cat. No.: B2846611
CAS No.: 1019100-15-2
({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 3,...
Cat. No.: B2846612
CAS No.: 1794909-68-4
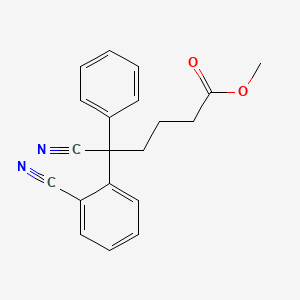
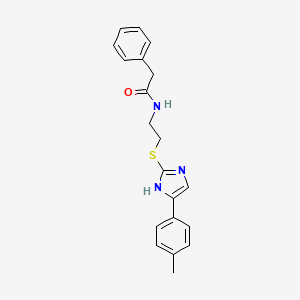
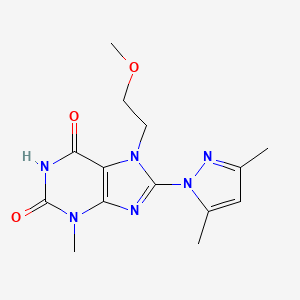
![({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 3,4,5-trimethoxybenzoate](/img/structure/B2846612.png)
![2-cyano-3-[4-fluoro-3-(thiophen-2-yl)phenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B2846613.png)
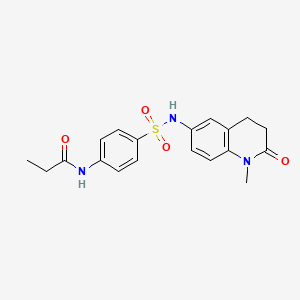
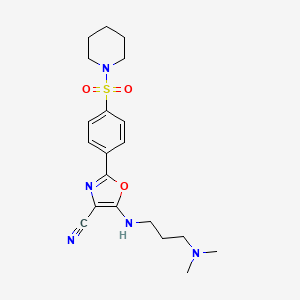


![5-bromo-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)furan-2-carboxamide](/img/structure/B2846625.png)
![N-(5-chloro-2-methoxyphenyl)-2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2846626.png)
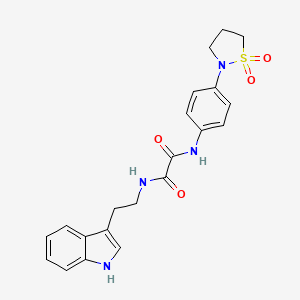
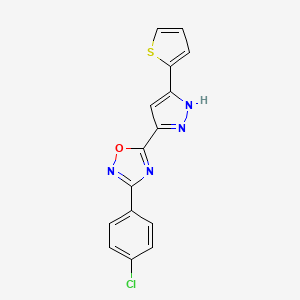
![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2846631.png)
